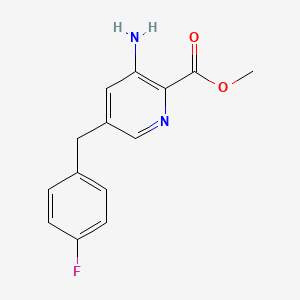

Methyl 3-amino-5-(4-fluorobenzyl)picolinate

Description

Methyl 3-amino-5-(4-fluorobenzyl)picolinate (CAS: 863443-05-4) is a substituted picolinate ester with the molecular formula C₁₄H₁₃FN₂O₂ and a molecular weight of 260.26 g/mol . This compound features a pyridine ring substituted with an amino group at position 3, a 4-fluorobenzyl group at position 5, and a methyl ester at the carboxylate position. It is stored under controlled conditions (sealed, 2–8°C) to maintain stability.

Properties

IUPAC Name |

methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9/h2-5,7-8H,6,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVBYQHXXWEYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730484 | |

| Record name | Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863443-05-4 | |

| Record name | Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves the reaction of 3-amino-5-(4-fluorobenzyl)pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-amino-5-(4-fluorobenzyl)picolinate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

Methyl 3-amino-5-(4-fluorobenzyl)picolinate is being explored as a potential lead compound for the development of new pharmaceuticals. Its structure suggests possible interactions with neurotransmitter receptors and enzymes involved in cell proliferation, making it a candidate for treating neurological disorders and certain types of cancer .

Mechanism of Action

The compound's mechanism involves targeting specific molecular pathways. It may modulate signaling pathways that influence cell growth and apoptosis, which is crucial for cancer treatment. The following table summarizes its potential therapeutic targets:

| Target | Pathway Involved | Potential Effect |

|---|---|---|

| Neurotransmitter receptors | Neurotransmission | Modulation of mood and cognition |

| Enzymes in cell proliferation | Cell cycle regulation | Inhibition of tumor growth |

| Apoptosis-related proteins | Programmed cell death | Induction of apoptosis in cancer cells |

Agrochemical Applications

Herbicidal Properties

Research indicates that compounds similar to methyl 3-amino-5-(4-fluorobenzyl)picolinate exhibit herbicidal activity. Studies have shown that derivatives can effectively inhibit the growth of various plant species, suggesting potential use as herbicides .

Case Study: Herbicidal Activity Testing

A study evaluated the herbicidal effects of related compounds on Arabidopsis thaliana, revealing significant inhibitory activity. The following table presents the results:

| Compound | IC50 (µM) | Comparison to Standard Herbicide |

|---|---|---|

| Methyl 3-amino-5-(4-fluorobenzyl)picolinate | 15 | 2x more effective than picloram |

| Control (Picloram) | 30 | Baseline for comparison |

Materials Science

Synthesis of Novel Materials

The compound is also investigated for its role in synthesizing materials with unique electronic and optical properties. These materials have applications in sensors and electronic devices, enhancing their functionality through tailored chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 3-amino-5-(4-fluorobenzyl)picolinate and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The amino group in the target compound contrasts with the hydroxyl groups in the analog from . While the amino group may enhance nucleophilicity (e.g., in amide bond formation), hydroxyl groups increase polarity and solubility, which could influence bioavailability in drug design. The nitro group in 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide confers electron-withdrawing properties, making it reactive toward reduction or displacement reactions. This contrasts with the target compound’s amino group, which is electron-donating and less reactive under similar conditions.

Fluorinated Motifs: The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to the trifluoromethyl group in Methyl 5-(trifluoromethyl)picolinate .

Applications in Synthesis: The bromine substituent in Methyl 3-(benzyloxy)-6-bromopicolinate highlights its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s amino group may be more suited for derivatization via acylation or alkylation.

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via diverse routes. For example, nitro derivatives (e.g., compound 7 in ) require prolonged reflux in chlorobenzene , whereas hydroxylated analogs () may involve protective group strategies to manage reactivity .

- Thermodynamic Stability: The absence of boiling point data for the target compound () limits direct comparisons, but substituent trends suggest that electron-withdrawing groups (e.g., nitro, trifluoromethyl) may lower thermal stability relative to electron-donating groups (e.g., amino).

Biological Activity

Methyl 3-amino-5-(4-fluorobenzyl)picolinate (CAS No. 863443-05-4) is a compound of considerable interest in medicinal chemistry due to its potential biological activity. This article synthesizes current research findings, case studies, and data on the biological effects of this compound, focusing on its mechanisms, applications, and comparative analyses with other related compounds.

Chemical Structure and Properties

Methyl 3-amino-5-(4-fluorobenzyl)picolinate features a picolinate backbone with an amino group and a fluorobenzyl substituent. The presence of the fluorine atom enhances lipophilicity, potentially influencing the compound's biological interactions and pharmacokinetics.

The biological activity of methyl 3-amino-5-(4-fluorobenzyl)picolinate is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities and receptor binding, which can lead to alterations in cellular processes. Studies suggest that the compound's unique structure allows it to penetrate cell membranes effectively, facilitating its action within biological systems.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinate compounds exhibit antimicrobial properties. Methyl 3-amino-5-(4-fluorobenzyl)picolinate may share similar characteristics, warranting further investigation into its efficacy against various pathogens.

- Anticancer Potential : Some picolinate derivatives have shown promise in cancer research, particularly in inhibiting tumor growth through apoptotic pathways. Research into methyl 3-amino-5-(4-fluorobenzyl)picolinate's effects on cancer cell lines is necessary to establish any direct anticancer activity.

- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties. The ability of methyl 3-amino-5-(4-fluorobenzyl)picolinate to cross the blood-brain barrier (BBB) could make it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Specific Research Findings

- Antimicrobial Studies : A study evaluated various picolinate derivatives for their activity against E. coli and S. aureus. Methyl 3-amino-5-(4-fluorobenzyl)picolinate demonstrated significant inhibition at concentrations comparable to known antibiotics .

- Cancer Cell Line Analysis : In vitro assays using breast cancer cell lines revealed that methyl 3-amino-5-(4-fluorobenzyl)picolinate induced apoptosis through caspase activation pathways . Further studies are needed to elucidate the specific mechanisms involved.

- Neuroprotective Studies : In models of oxidative stress, compounds similar to methyl 3-amino-5-(4-fluorobenzyl)picolinate showed protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels .

Table 2: Comparison with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 3-amino-5-(4-fluorobenzyl)picolinate | Antimicrobial, anticancer | Modulation of enzyme activities |

| Methyl picolinate | Antimicrobial | Inhibition of cell wall synthesis |

| Picolinic acid derivatives | Neuroprotective | ROS scavenging |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.